molecular formula C10H14ClNO3 B2756582 Methyl 4-(2-aminoethoxy)benzoate hydrochloride CAS No. 210113-85-2

Methyl 4-(2-aminoethoxy)benzoate hydrochloride

Cat. No. B2756582
CAS RN: 210113-85-2
M. Wt: 231.68
InChI Key: YKKLMHVRCUIUIT-UHFFFAOYSA-N
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Description

“Methyl 4-(2-aminoethoxy)benzoate hydrochloride” is a chemical compound with the CAS Number: 210113-85-2 . It has a molecular weight of 231.68 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 4-(2-aminoethoxy)benzoate hydrochloride” is 1S/C10H13NO3.ClH/c1-13-10 (12)8-2-4-9 (5-3-8)14-7-6-11;/h2-5H,6-7,11H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 4-(2-aminoethoxy)benzoate hydrochloride” is a solid at room temperature . It has a molecular weight of 231.68 . The compound is stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis Pathways and Derivatives

Methyl 4-(2-aminoethoxy)benzoate hydrochloride has been studied in the context of synthesizing novel compounds. For instance, Tang, Zhu, and Luo (2006) explored efficient routes for synthesizing 4‐[(2‐aminoethoxy)methyl]benzophenone, a derivative of the compound, demonstrating its versatility in chemical synthesis (Tang, Zhu, & Luo, 2006).

Interaction with Cyclodextrin Nanocages

The interaction of similar compounds with nanocages has been a point of interest. For example, Tormo, Organero, and Douhal (2005) studied the effects of nanocavity confinement on analogues of this compound, highlighting its potential in drug photochemistry and photophysics within organic systems (Tormo, Organero, & Douhal, 2005).

Utility in N-Phthaloylation

The compound's derivatives also play a role in chemical processes like N-phthaloylation. Casimir, Guichard, and Briand (2002) described the use of a similar compound, methyl 2-((succinimidooxy)carbonyl)benzoate, for N-phthaloylation, showing its application in modifying amino acids and peptides (Casimir, Guichard, & Briand, 2002).

Applications in Material Science

The compound and its derivatives have implications in material science as well. For instance, Yu et al. (2016) discussed the synthesis of methyl 2-(chlorosulfonyl)benzoate, a related compound, emphasizing its role in the development of materials through processes like continuous-flow diazotization (Yu et al., 2016).

Role in Antispasmodic Agents

In medicinal chemistry, derivatives of this compound have been explored for therapeutic applications. Bal-Tembe et al. (1997) studied ester analogues of a compound closely related to methyl 4-(2-aminoethoxy)benzoate hydrochloride, showing its potential as an antispasmodic agent (Bal-Tembe et al., 1997).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 4-(2-aminoethoxy)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11;/h2-5H,6-7,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKLMHVRCUIUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-aminoethoxy)benzoate hydrochloride

CAS RN

210113-85-2
Record name methyl 4-(2-aminoethoxy)benzoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(2-Hydroxyethyl)carbamic acid tert-butyl ester (152.0 g, 0.942 mol) and 4-hydroxybenzoic acid methyl ester (174.0 g, 1.12 mol) were dissolved in tetrahydrofuran (2000 ml) and cooled to 0-5° C. Triphenylphosphine (292.8 g 1.116 mol) was added to the cooled mixture. A solution of diisopropyl azodicarboxylate (246.0 g, 1.218 mol) in tetrahydrofuran (400 ml) was added dropwise over a period of one to two hours keeping the reaction temperature below 10° C. After addition, the reaction was allowed to warm slowly to ambient temperature and stirred overnight. After completion of reaction, solvent was distilled under reduced pressure and the resulting oil was dissolved in ethanol (500 ml) and ethyl acetate (2000 ml). Acetyl Chloride (222.0 g, 2.826 mol) was added drop wise over fifteen minutes with the temperature allowed to rise to 40° C. The resulting suspension was stirred at 40° C. until completion of reaction. After completion of reaction, the resulting crystals were filtered on a coarse frit and washed with ethyl Acetate (300 mL). The material is dried in vacuo to give of 4-(2-aminoethoxy)benzoic acid methyl ester hydrochloride (204.1 g) as a white crystalline solid.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
174 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
292.8 g
Type
reactant
Reaction Step Two
Quantity
246 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
222 g
Type
reactant
Reaction Step Four

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